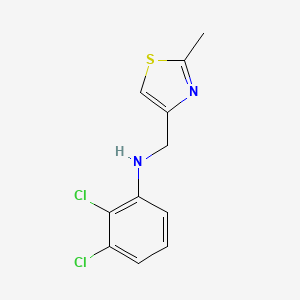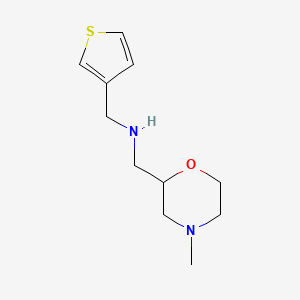
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a synthetic organic compound with a complex structure It contains a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, substituted with a bromo-fluorobenzyl group and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Bromo-Fluorobenzyl Group: This step involves the bromination and fluorination of a benzyl precursor, followed by its attachment to the tetrahydrothiophene ring through a nucleophilic substitution reaction.
Methylation of the Amino Group: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Substituted tetrahydrothiophene derivatives.
科学研究应用
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The bromo and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The tetrahydrothiophene ring may also play a role in its overall bioactivity by providing a stable scaffold for interactions.
相似化合物的比较
Similar Compounds
- 3-((2-Chloro-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- 3-((2-Bromo-4-chlorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- 3-((2-Bromo-4-fluorobenzyl)(ethyl)amino)tetrahydrothiophene 1,1-dioxide
Uniqueness
3-((2-Bromo-4-fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the specific combination of bromo and fluoro substituents on the benzyl group, which may confer distinct chemical and biological properties compared to its analogs. The presence of both bromo and fluoro groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C12H15BrFNO2S |
|---|---|
分子量 |
336.22 g/mol |
IUPAC 名称 |
N-[(2-bromo-4-fluorophenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C12H15BrFNO2S/c1-15(11-4-5-18(16,17)8-11)7-9-2-3-10(14)6-12(9)13/h2-3,6,11H,4-5,7-8H2,1H3 |
InChI 键 |
PRWNOBVSWFEGIT-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=C(C=C(C=C1)F)Br)C2CCS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)






![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)

![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)




